1-Pyrenecarboxamide, N-2-propynyl-
Overview
Description
1-Pyrenecarboxamide, N-2-propynyl- is an organic compound with the molecular formula C20H13NO It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a carboxamide group attached to the pyrene ring system
Preparation Methods
The synthesis of 1-Pyrenecarboxamide, N-2-propynyl- typically involves the reaction of pyrene-1-carboxylic acid with propargylamine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-Pyrenecarboxamide, N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pyrenecarboxamide, N-2-propynyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its interactions with biological molecules and potential use in bioimaging.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1-Pyrenecarboxamide, N-2-propynyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
1-Pyrenecarboxamide, N-2-propynyl- can be compared with other similar compounds, such as:
1-Pyrenecarboxamide: Lacks the propynyl group, resulting in different chemical and biological properties.
N-2-propynyl-1-naphthamide: Features a naphthalene ring instead of a pyrene ring, leading to variations in reactivity and applications.
The uniqueness of 1-Pyrenecarboxamide, N-2-propynyl- lies in its specific structural features and the resulting properties that make it suitable for diverse scientific applications.
Properties
IUPAC Name |
N-prop-2-ynylpyrene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO/c1-2-12-21-20(22)17-11-9-15-7-6-13-4-3-5-14-8-10-16(17)19(15)18(13)14/h1,3-11H,12H2,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFQWGLPFMBZRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469036 | |
Record name | 1-Pyrenecarboxamide, N-2-propynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500783-43-7 | |
Record name | 1-Pyrenecarboxamide, N-2-propynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40469036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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